molecular formula C13H12N2O B12315483 N-(6-methylpyridin-3-yl)benzamide

N-(6-methylpyridin-3-yl)benzamide

Cat. No.: B12315483
M. Wt: 212.25 g/mol
InChI Key: GWNPFHPYBCTUMH-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12N2O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-methylpyridin-3-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methylpyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-3-yl)benzamide stands out due to its specific structural features, which confer unique binding properties and reactivity. Its methyl group on the pyridine ring enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(6-methylpyridin-3-yl)benzamide

InChI

InChI=1S/C13H12N2O/c1-10-7-8-12(9-14-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI Key

GWNPFHPYBCTUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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